1-Octanesulfonyl fluoride

描述

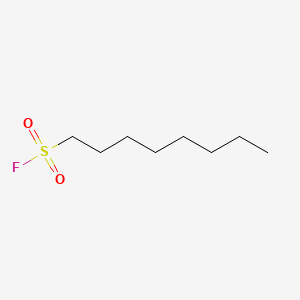

Structure

3D Structure

属性

IUPAC Name |

octane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWGKIZOBXNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028009 | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-63-5 | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40630-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040630635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6E848M0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 1 Octanesulfonyl Fluoride

Reaction of 1-Octanesulfonic Acid Derivatives

The transformation of 1-octanesulfonic acid and its derivatives into 1-octanesulfonyl fluoride (B91410) is a common approach. This can be accomplished through multi-step or one-pot procedures.

A traditional two-step method involves the initial conversion of a sulfonic acid to its corresponding sulfonyl chloride, which is then subjected to a halogen exchange reaction to yield the sulfonyl fluoride. While effective, this method often requires the isolation of the reactive sulfonyl chloride intermediate. d-nb.info

To streamline the synthesis, one-pot protocols have been developed to directly convert sulfonates or sulfonic acids into sulfonyl fluorides. nih.govrsc.org These methods avoid the isolation of the sulfonyl chloride intermediate, offering a more efficient and safer alternative. nih.gov A notable one-pot method utilizes cyanuric chloride and potassium bifluoride (KHF2) for this transformation. semanticscholar.org For the conversion of sulfonic acids, tetramethylammonium (B1211777) chloride (TMAC) has been identified as an effective catalyst. semanticscholar.org

Research has demonstrated the successful application of a one-pot protocol for converting various sulfonic acids to their corresponding sulfonyl fluorides. The use of 5 mol% of tetramethylammonium chloride (TMAC) was found to be effective for this transformation, yielding moderate to good yields for a range of aryl sulfonyl fluorides. semanticscholar.org

| Starting Material | Catalyst | Yield | Reference |

| Aryl Sulfonic Acids | 5 mol% TMAC | Moderate to Good | semanticscholar.org |

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of sulfonyl chlorides to sulfonyl fluorides, represent a fundamental and widely used strategy.

The direct conversion of octane-1-sulfonyl chloride to 1-octanesulfonyl fluoride is a key example of a halogen exchange reaction. This nucleophilic substitution is often facilitated by a fluoride source. An "on-water" procedure, which involves conducting the reaction in a biphasic system with water, has been tested for this specific conversion. acs.orgresearchgate.net For long-chain aliphatic substrates like 1-octanesulfonyl chloride, an improved system using water-immiscible dichloromethane (B109758) and a phase-transfer catalyst can lead to higher reaction rates. thieme-connect.com

A study on the nucleophilic fluorination of sulfonyl chlorides tested the "on-water" procedure on 1-octanesulfonyl chloride. The addition of certain phase-transfer catalysts was found to be beneficial for the reaction rate. acs.org

| Substrate | Reaction System | Additive | Outcome | Reference |

| 1-Octanesulfonyl Chloride | Water-immiscible Dichloromethane | 1 mol% Tetrabutylammonium (B224687) Chloride | Higher reaction rates | thieme-connect.com |

Phase-transfer catalysts (PTCs) play a crucial role in facilitating nucleophilic fluorination reactions, especially in biphasic systems where the reactants have different solubilities. acs.orgresearchgate.netmdpi.com These catalysts, typically tetraalkylammonium salts, help to transport the fluoride anion from the aqueous phase to the organic phase where the reaction with the sulfonyl chloride occurs. acs.orgthieme-connect.com The effectiveness of the PTC can be influenced by its structure, the amount used, and the lipophilicity of its counterion. acs.orgresearchgate.net The use of PTCs can significantly enhance the reaction rate. acs.orgresearchgate.net For instance, in the fluorination of 1-octanesulfonyl chloride, tetrabutylammonium chloride has been shown to improve reaction rates. thieme-connect.com

Studies have shown that in the nucleophilic fluorination of sulfonyl chlorides with aqueous potassium bifluoride (KHF2), the catalytic system exhibits features typical of interfacial transportation of the nucleophilic species. The reaction is controlled by the amount and structure of the catalyst, the lipophilicity of the catalyst's counterion, and the rate of stirring. acs.orgresearchgate.net

| Catalyst | Function | Impact on Reaction | Reference |

| Tetrabutylammonium Chloride | Phase-Transfer Catalyst | Increases reaction rate | thieme-connect.com |

| Tetraalkylammonium Salts | Phase-Transfer Catalyst | Accelerates reaction rates in selected cases | thieme-connect.com |

Halogen Exchange Reactions

Advanced Synthetic Approaches

Advanced synthetic strategies for preparing sulfonyl fluorides have moved away from traditional methods that often require harsh reagents. Electrochemical and radical-mediated syntheses represent the forefront of these developments, enabling the formation of the S-F bond under more benign conditions. acs.orgnih.gov

Electrochemical synthesis has emerged as a powerful and environmentally friendly approach for the preparation of sulfonyl fluorides from readily available starting materials like thiols and disulfides. acs.orgnih.govresearchgate.net This method avoids the need for stoichiometric chemical oxidants, relying instead on an applied electrical potential to drive the transformation. acs.orgnih.gov

A mild and effective electrochemical method for synthesizing sulfonyl fluorides involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF). acs.orgnih.gov KF serves as an inexpensive, safe, and readily available fluoride source. acs.orgnih.gov The reaction is typically carried out in a biphasic solvent system, such as acetonitrile (B52724) and aqueous hydrochloric acid (CH3CN/1 M HCl), using simple, undivided cells with graphite (B72142) and stainless steel electrodes. acs.orgmdpi.com Pyridine (B92270) is often added as a phase-transfer catalyst to facilitate the transfer of the fluoride ion into the organic phase. mdpi.com This method has demonstrated broad applicability for a variety of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. acs.orgnih.govresearchgate.net

Initial studies on model substrates, such as 2-mercapto-4,6-dimethylpyrimidine, showed high efficacy, affording the desired sulfonyl fluoride in good isolated yields. acs.org The reaction conditions are generally mild, making them compatible with a range of functional groups. acs.orgnih.gov

The mechanism of the electrochemical synthesis of sulfonyl fluorides from thiols begins with the rapid anodic oxidation of the thiol to form a disulfide intermediate. acs.orgacs.org This disulfide is then further oxidized to generate a radical cation. acs.orgnih.gov This radical cation subsequently reacts with a nucleophilic fluoride ion to form a sulfenyl fluoride intermediate. acs.orgnih.gov

Further oxidation steps then lead to the final sulfonyl fluoride product. mdpi.com Kinetic studies and experiments with radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene, have substantiated the involvement of radical intermediates in this process. nih.gov The reaction proceeds via a nucleophilic fluorination pathway, as evidenced by experiments where the use of an electrophilic fluorinating agent did not yield the product. acs.orgnih.gov

Postulated Mechanism of Electrochemical Sulfonyl Fluoride Formation:

Thiol Oxidation: 2 RSH → RSSR + 2H⁺ + 2e⁻

Disulfide Oxidation: RSSR → [RSSR]⁺• + e⁻

Nucleophilic Fluoride Attack: [RSSR]⁺• + F⁻ → RSF + RS•

Further Oxidation and Fluorination: RSF → RSO₂F (via intermediate steps)

The choice of electrode materials and reaction conditions is crucial for the efficiency of the electrochemical synthesis of sulfonyl fluorides. Inexpensive and readily available materials are favored for scalability and cost-effectiveness.

Commonly, graphite anodes and stainless steel or iron cathodes are used. acs.orgmdpi.comacs.org These materials have proven to be effective for the oxidative coupling process. acs.orgresearchgate.net Other materials, such as platinum and glassy carbon, are also utilized in electrochemical setups for mechanistic studies and other specific applications. bac-lac.gc.carsc.org

The reaction is often performed under a constant current or a constant applied voltage in an undivided cell, which simplifies the reactor design. acs.orgmdpi.com The use of a biphasic solvent system (e.g., CH₃CN/H₂O with HCl) is beneficial, and additives like pyridine can act as both an electron mediator and a phase-transfer catalyst. mdpi.com Flow chemistry setups have also been explored to accelerate the reaction and enable continuous production. researchgate.net

Table 1: Typical Reaction Parameters for Electrochemical Sulfonyl Fluoride Synthesis

| Parameter | Typical Value/Condition | Source |

| Anode Material | Graphite (C) | acs.orgmdpi.com |

| Cathode Material | Stainless Steel (Fe) | acs.orgmdpi.com |

| Fluoride Source | Potassium Fluoride (KF) | acs.orgnih.gov |

| Solvent System | CH₃CN / 1 M HCl (biphasic) | acs.orgmdpi.com |

| Additive | Pyridine (as phase-transfer catalyst) | acs.orgmdpi.com |

| Applied Potential | ~3.2 V | acs.org |

| Cell Type | Undivided | mdpi.com |

Radical-mediated reactions offer a complementary approach to synthesizing aliphatic sulfonyl fluorides, including this compound. These methods often rely on the generation of a fluorosulfonyl radical (•SO₂F) which can then react with unsaturated C=C bonds. northwestern.eduresearchgate.netnih.gov

A recently developed method for the synthesis of aliphatic sulfonyl fluorides is the radical hydro-fluorosulfonylation of unactivated alkenes. northwestern.eduresearchgate.netnih.gov This approach utilizes a novel, bench-stable, redox-active precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), to generate the fluorosulfonyl radical. northwestern.eduresearchgate.netnih.gov

The reaction is typically enabled by an organic photocatalyst under visible light irradiation. northwestern.edu This process allows for the direct addition of a hydrogen atom and a fluorosulfonyl group across the double bond of an alkene, such as 1-octene, to yield the corresponding linear alkylsulfonyl fluoride. This method is noted for its applicability to the late-stage modification of complex molecules like natural products and peptides. northwestern.eduresearchgate.netnih.gov

Table 2: Reagents for Radical Hydro-fluorosulfonylation of Alkenes

| Reagent Type | Specific Reagent | Role | Source |

| Radical Precursor | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Source of •SO₂F radical | northwestern.eduresearchgate.netnih.gov |

| Catalyst | Organic Photocatalyst (e.g., ODA) | Enables radical generation via SET | northwestern.edu |

| Alkene Substrate | 1-Octene | Reactant to form this compound | |

| Hydrogen Source | H-donor (often the solvent or an additive) | Provides the hydrogen atom | sorbonne-universite.fr |

This photocatalytic system provides a facile and powerful tool for accessing aliphatic sulfonyl fluorides from simple alkenes. northwestern.edu

Chemical Reactivity and Transformation Mechanisms of 1 Octanesulfonyl Fluoride

Derivatization at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group of 1-octanesulfonyl fluoride is a versatile functional handle that readily participates in derivatization reactions. These transformations primarily involve nucleophilic attack at the electron-deficient sulfur atom or, under specific conditions, can proceed through radical intermediates.

Nucleophilic Reactions

The electron-withdrawing nature of the fluorine atom and the two oxygen atoms renders the sulfur atom of the sulfonyl fluoride group highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of perfluorooctanesulfonamides. This nucleophilic substitution reaction typically proceeds by the attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond.

Monoalkylated perfluorooctanesulfonamides are commonly synthesized by reacting this compound with an excess of the corresponding amine, such as methylamine (B109427) or ethylamine, in a suitable solvent like diethyl ether or dioxane. nih.gov The reaction initially forms a complex ammonium (B1175870) salt. nih.gov

General Reaction Scheme:

C₈F₁₇SO₂F + 2 RNH₂ → C₈F₁₇SO₂NHR + RNH₃F

Where R can be an alkyl group such as methyl or ethyl.

A study on the synthesis of environmentally relevant perfluorinated sulfonamides provides detailed experimental conditions for these reactions. nih.gov For instance, the synthesis of N-alkyl perfluorooctanesulfonamides can be achieved by slowly adding a two-fold excess of the alkyl amine to a solution of this compound in dry ether at a low temperature (0–5°C), followed by stirring at ambient temperature and then refluxing. nih.gov

The resulting N-alkyl perfluorooctanesulfonamides can be further functionalized. For example, they can be alkylated with bromoethanol or a bromoacetic acid ester to introduce additional functional groups. nih.gov

While the formation of sulfonamides from sulfonyl fluorides is well-documented, the direct synthesis of sulfamates from this compound using catalytic methods is not extensively detailed in the available literature. However, general catalytic methods for the amidation of sulfonyl fluorides to produce sulfonamides and sulfamates have been developed. These methods often employ a catalyst to activate the sulfonyl fluoride, facilitating its reaction with less nucleophilic amines or alcohols. For instance, a broad-spectrum catalytic method using 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been developed for the synthesis of sulfonamides and sulfamates from various sulfonyl fluorides. This protocol has been shown to be effective for sterically hindered substrates. While this methodology has been applied to the synthesis of the drug Fedratinib from a key intermediate sulfonyl fluoride, specific application to this compound for sulfamate (B1201201) formation is not explicitly reported.

Post-polymerization modification is a powerful technique for introducing specific functionalities into polymers. While the direct use of this compound in post-polymerization modification is not widely reported, the principle of using sulfonyl fluoride-containing monomers in polymerization followed by nucleophilic attack is established. For example, polymers can be prepared using monomers that contain a sulfonyl fluoride group. The sulfonyl fluoride moieties on the resulting polymer can then be reacted with various nucleophiles, such as amines, to introduce a wide range of functional groups along the polymer chain. This approach allows for the synthesis of functional polymers that may be difficult to obtain through direct polymerization of the corresponding functionalized monomers. Research in this area has focused on other fluorinated polymers, such as those derived from pentafluorophenyl methacrylate, where the pentafluorophenyl ester group serves as the reactive site for nucleophilic attack by amines.

Radical Reactions

In addition to nucleophilic pathways, the sulfonyl fluoride moiety can be involved in radical reactions, offering alternative routes for the formation of carbon-sulfur bonds.

Direct C-H functionalization is a highly desirable transformation in organic synthesis. While there is growing interest in radical C-H fluorosulfonamidation reactions, specific examples utilizing this compound as the radical precursor for the direct functionalization of (hetero)arenes are not well-documented in the reviewed literature. Research in this area has primarily focused on the development of novel reagents that can serve as effective precursors to fluorosulfamoyl radicals. For instance, 1-fluorosulfamoyl-pyridinium (FSAP) salts have been designed as photoredox-active precursors to enable the direct radical C-H fluorosulfonamidation of a variety of (hetero)arenes under mild, visible-light-mediated conditions. This methodology has a broad substrate scope and good functional group tolerance. However, the application of this compound in similar direct radical C-H functionalization reactions remains an area for further investigation.

Functionalization of Alkenes via 1,2-Difunctionalization and Radical Migrations

The functionalization of unactivated alkenes can be achieved through radical 1,2-difunctionalization, a powerful strategy for increasing molecular complexity. nih.govmdpi.com In this context, sulfonyl fluorides serve as valuable precursors for generating fluorosulfonyl radicals (FSO₂•), which can initiate additions to carbon-carbon double bonds. nih.gov While research often highlights generic or other specific sulfonyl fluorides, the principles are applicable to this compound.

The process is initiated by the formation of a radical, often using a classical initiator like AIBN (azobisisobutyronitrile). This radical can then react with a precursor to generate the FSO₂• radical. The FSO₂• radical subsequently adds to an unactivated alkene, forming a new carbon-centered radical intermediate. nih.gov This intermediate is then trapped, leading to the formation of a 1,2-difunctionalized product. nih.govnih.gov

A proposed mechanism for such a transformation involves the following key steps nih.gov:

Initiation : A radical initiator (e.g., from AIBN) generates an initial radical species.

Radical Generation : The initial radical facilitates the formation of the fluorosulfonyl radical (FSO₂•) from a suitable precursor.

Addition to Alkene : The FSO₂• radical adds to the C=C double bond of the alkene, creating an adduct radical.

Trapping/Migration : The resulting radical intermediate is trapped by another reagent. In more complex systems, this step can involve radical migrations, such as 1,4- or 1,5-alkenyl migrations, to form a more thermodynamically stable radical before the final product is formed. nih.gov

Propagation : The trapping step regenerates a radical that can continue the chain reaction. nih.gov

This methodology allows for the installation of a sulfonyl fluoride moiety, which is a versatile functional group, and another functional group across the alkene in a single operation. nih.govresearchgate.net The reactions often exhibit broad functional group tolerance and can be used to create quaternary carbon centers. nih.gov

Role as a Precursor in Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

This compound is a key starting material in the synthesis of perfluorooctanesulfonyl fluoride (POSF) and its derivatives, which are foundational to a major class of per- and polyfluoroalkyl substances (PFAS). The primary industrial method for this conversion is electrochemical fluorination (ECF). wikipedia.org

Electrochemical Fluorination to Perfluorooctanesulfonyl Fluoride (POSF)

The general equation for the ECF of this compound is: C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻ wikipedia.org

This process typically results in a yield of around 25% for POSF. The product is not a single compound but a mixture of isomers. wikipedia.org Historically, this process was scaled significantly for industrial production; 3M was a major producer, with global production peaking at approximately 4,500 tonnes per year before a phaseout in the early 2000s due to environmental concerns over the final degradation product, PFOS. wikipedia.org

The Simons Electrochemical Fluorination (ECF) process is a heterogeneous process that occurs at the surface of a nickel anode. wikipedia.orgxmu.edu.cn While the exact mechanism has been a subject of debate, it is widely believed to involve high-valent nickel fluorides as the active fluorinating agents, rather than direct fluorination by elemental fluorine. xmu.edu.cnresearchgate.netresearchgate.net

The proposed mechanism consists of two primary stages researchgate.netresearchgate.net:

Formation of a Nickel Fluoride Film : An external potential of 5-6 V is applied, causing the nickel anode to be oxidized in the anhydrous hydrogen fluoride electrolyte. wikipedia.org This forms a passivating layer or film of nickel fluorides (NiₓFᵧ) on the anode surface. xmu.edu.cnresearchgate.net This film is believed to consist of high-valent species such as NiF₃ or NiF₄. researchgate.netresearchgate.net

Fluorination of the Substrate : These high-valent nickel fluorides are powerful fluorinating agents that act as mediators, transferring fluorine from the electrolyte to the organic substrate (this compound) adsorbed on the anode surface. xmu.edu.cn The organic molecule undergoes stepwise replacement of its hydrogen atoms with fluorine atoms.

The high reactivity of the nickel fluoride species can also lead to fragmentation of the organic molecule, resulting in byproducts and reduced yield of the desired perfluorinated product. xmu.edu.cn The efficiency of the process can be influenced by factors such as the concentration of the organic substrate at the anode-electrolyte interface. xmu.edu.cn

A significant characteristic of the Simons ECF process is that it does not solely produce the linear isomer of POSF. The reaction inherently produces a mixture of linear and branched-chain isomers. wikipedia.orgeurofins.com Rearrangements of the carbon chain are common during ECF, which can be initiated by carbocationic or biradical intermediates. electrochem.org

For POSF produced via ECF of this compound, the resulting mixture typically has the following composition wikipedia.orgeurofins.com:

~70% Linear Isomer (n-POSF)

~30% Branched Isomers (br-POSF)

The branched isomers consist of a perfluorinated seven-carbon chain with a trifluoromethyl (CF₃) group at various positions. nih.gov The formation of these isomers is a consequence of the aggressive, non-selective nature of the fluorination process on the anode surface. The differing physicochemical properties of linear and branched isomers influence their subsequent environmental fate and bioaccumulation. eurofins.com

| Isomer Type | Typical Percentage in Mixture | Source |

|---|---|---|

| Linear (n-POSF) | ~70% | wikipedia.orgeurofins.com |

| Branched (br-POSF) | ~30% | wikipedia.orgeurofins.com |

The high-energy ECF process not only produces the target C₈ perfluorinated compound but also leads to the formation of various byproducts and homologs. These arise from fragmentation (C-C bond cleavage) and cyclization of the starting material and intermediates. xmu.edu.cnelectrochem.org

Hydrolysis Pathways of Perfluorooctanesulfonyl Fluoride to Perfluorooctanesulfonic Acid (PFOS)

Perfluorooctanesulfonyl fluoride (POSF) is the direct precursor to perfluorooctanesulfonic acid (PFOS) and its salts. The conversion is achieved through the hydrolysis of the sulfonyl fluoride (-SO₂F) group. While POSF itself hydrolyzes slowly in water, the reaction is typically carried out under basic conditions to form the corresponding sulfonate salt. wikipedia.org

The reaction with a base, such as potassium hydroxide (B78521) (KOH), readily converts POSF to the potassium salt of PFOS wikipedia.org: C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃⁻K⁺ + KF + H₂O

Following the formation of the PFOS salt, treatment with a strong acid like sulfuric acid can be used to produce the free sulfonic acid, perfluorooctanesulfonic acid (PFOS). wikipedia.org This hydrolysis step is crucial as it transforms the reactive sulfonyl fluoride into the highly stable and persistent sulfonate head group that characterizes PFOS. wikipedia.orgmdpi.com The degradation of POSF-based compounds in the environment is a significant pathway leading to the formation of the persistent pollutant PFOS. wikipedia.org

Advanced Spectroscopic and Computational Analyses Pertaining to 1 Octanesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-octanesulfonyl fluoride (B91410). By analyzing the spectra of different nuclei, a comprehensive understanding of its structure can be achieved.

The ¹H NMR spectrum of 1-octanesulfonyl fluoride is characterized by signals corresponding to the protons of the octyl chain. Based on data from analogous aliphatic sulfonyl fluorides, the following spectral characteristics can be expected. rsc.org The methylene (B1212753) group adjacent to the sulfonyl fluoride moiety (-CH₂SO₂F) is the most deshielded due to the strong electron-withdrawing nature of the SO₂F group. This results in a multiplet signal in the downfield region of the aliphatic proton spectrum, typically observed around δ 3.41–3.29 ppm. rsc.org

The subsequent methylene groups along the chain exhibit overlapping multiplets at progressively higher fields (upfield). The methylene group at the C2 position is expected to appear as a multiplet in the range of δ 2.01–1.86 ppm. rsc.org The protons of the remaining methylene groups (C3 to C7) would produce a complex, overlapping multiplet signal further upfield, generally between δ 1.40 and 1.25 ppm. Finally, the terminal methyl group (-CH₃) would appear as a triplet at the most upfield position, typically around δ 0.88 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (-CH₂SO₂F) | 3.3 - 3.4 | Multiplet |

| H-2 (-CH₂CH₂SO₂F) | 1.8 - 2.0 | Multiplet |

| H-3 to H-7 (-(CH₂)₅-) | 1.2 - 1.4 | Multiplet |

| H-8 (-CH₃) | ~ 0.9 | Triplet |

Note: Predicted values are based on data for analogous long-chain aliphatic sulfonyl fluorides. rsc.org

The ¹³C NMR spectrum provides information about the carbon backbone of this compound. The carbon atom directly bonded to the sulfonyl fluoride group (C1) is significantly deshielded and is expected to appear as a doublet due to coupling with the fluorine atom. For analogous long-chain aliphatic sulfonyl fluorides, this signal is observed in the range of δ 51.0 ppm with a J-coupling constant (¹JC-F) of approximately 16.2 Hz. rsc.org

The remaining carbon signals of the octyl chain appear at higher fields. The chemical shifts for C2 through C8 are expected in the typical aliphatic region, with the terminal methyl carbon (C8) being the most shielded and appearing at the highest field, around δ 14.2 ppm. rsc.org The signals for the central methylene carbons (C3-C7) would likely overlap in the region of δ 22.8 to 31.9 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹JC-F) |

| C-1 (-CH₂SO₂F) | ~ 51.0 | Doublet |

| C-2 | ~ 23.5 | Singlet |

| C-3 | ~ 28.0 | Singlet |

| C-4 | ~ 28.9 | Singlet |

| C-5 | ~ 29.2 | Singlet |

| C-6 | ~ 31.9 | Singlet |

| C-7 | ~ 22.8 | Singlet |

| C-8 (-CH₃) | ~ 14.2 | Singlet |

Note: Predicted values are based on data for tridecane-1-sulfonyl fluoride. rsc.org

¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for the analysis of fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to strong NMR signals. wikipedia.orgalfa-chemistry.com Furthermore, the chemical shift range of ¹⁹F is much wider than that of ¹H, which often results in well-resolved spectra with minimal signal overlap. alfa-chemistry.com

For aliphatic sulfonyl fluorides, the ¹⁹F NMR signal for the -SO₂F group typically appears in a distinct region of the spectrum. For instance, in adamantane-1-sulfonyl fluoride, the ¹⁹F signal is observed at δ 26.44 ppm. rsc.org This distinct chemical shift allows for the unambiguous identification and quantification of this compound in a mixture. Quantitative ¹⁹F NMR (qNMR) can be performed using an internal standard to accurately determine the concentration of the analyte. rsc.org

Moreover, the sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it an excellent probe for monitoring chemical reactions. Any transformation involving the sulfonyl fluoride group or its immediate vicinity would likely result in a significant change in the ¹⁹F chemical shift, allowing for real-time tracking of reaction progress, conversion rates, and the formation of intermediates or byproducts. rsc.org

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The most prominent absorption bands in the IR spectrum are associated with the sulfonyl fluoride group (-SO₂F). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹, respectively. The S-F bond stretching vibration typically gives rise to a strong absorption band in the range of 850-750 cm⁻¹.

The aliphatic octyl chain will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range) and C-H bending vibrations around 1465 cm⁻¹ (for -CH₂-) and 1375 cm⁻¹ (for -CH₃).

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2960 - 2850 | Strong |

| S=O asymmetric stretch | 1410 - 1380 | Strong |

| C-H bend (methylene) | ~ 1465 | Medium |

| C-H bend (methyl) | ~ 1375 | Medium |

| S=O symmetric stretch | 1210 - 1180 | Strong |

| S-F stretch | 850 - 750 | Strong |

Note: Predicted values are based on typical ranges for alkanes and sulfonyl fluorides.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, providing valuable structural information. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (196.28 g/mol ).

Common fragmentation pathways for long-chain alkanes include the loss of alkyl radicals, leading to a series of fragment ions separated by 14 Da (-CH₂-). For this compound, fragmentation would also be dictated by the sulfonyl fluoride group. Cleavage of the C-S bond could lead to the formation of an octyl cation ([C₈H₁₇]⁺) at m/z 113 and a sulfonyl fluoride radical. The detection of a fragment corresponding to [SO₂F]⁺ at m/z 83 would also be indicative of the sulfonyl fluoride moiety. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of the elemental formula.

Theoretical Calculations (Computational Chemistry)

Theoretical calculations, employing the principles of computational chemistry, serve as a powerful tool to augment experimental findings by providing detailed insights into the molecular properties and chemical behavior of this compound. These in silico studies allow for the examination of transient species and transition states that are often difficult to observe experimentally.

Elucidation of Reaction Mechanisms

Computational models have been instrumental in elucidating the mechanistic pathways of reactions involving sulfonyl fluorides. While specific studies on this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of analogous alkyl sulfonyl fluorides, such as methanesulfonyl fluoride.

Gas-phase nucleophilic substitution reactions at the sulfur center of methanesulfonyl fluoride have been investigated using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov These studies reveal that the potential energy surface of such reactions is significantly influenced by the nature of the nucleophile and the leaving group. nih.gov For instance, the identity fluoride exchange reaction (F⁻ + CH₃SO₂F) proceeds through a triple-well potential energy surface with a very shallow intermediate, whereas reactions with different nucleophiles, such as chloride, exhibit double-well potential energy surfaces. nih.gov

A key finding from these computational analyses is the substantial charge transfer interactions observed in the transition states. nih.gov The strong electropositive nature of the sulfur atom in the sulfonyl group facilitates these interactions, leading to a greater stabilization of the transition state compared to analogous reactions at a carbon center. nih.gov Natural Bond Orbital (NBO) analysis of the transition states confirms this significant charge transfer. nih.gov

These theoretical models suggest that the reaction of this compound with nucleophiles likely proceeds through a similar associative mechanism, where the nucleophile attacks the electrophilic sulfur atom. The long octyl chain is not expected to electronically alter the fundamental mechanism at the sulfonyl center, but it may introduce steric effects that could influence the reaction kinetics. The conformational flexibility of the octyl group could also play a role in the accessibility of the reactive center to the incoming nucleophile.

Understanding Stability and Reactivity Profiles

Computational chemistry provides a quantitative framework for understanding the stability and reactivity of this compound. The inherent stability of the sulfonyl fluoride group is a key characteristic that has been explored through theoretical studies. Sulfonyl fluorides, in general, exhibit considerable resistance to hydrolysis and reduction. mdpi.com

The reactivity of this compound is primarily dictated by the electrophilicity of the sulfur atom. Computational methods can be used to calculate various molecular descriptors that quantify this reactivity. For example, the calculated electrostatic potential map would show a significant positive potential on the sulfur atom, highlighting it as the primary site for nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory, when applied computationally, can offer insights into the reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) and its localization on the sulfonyl group would be indicative of the compound's susceptibility to nucleophilic attack. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

While specific computational data for this compound is limited, predicted properties are available from chemical databases. These predictions are based on computational models and provide an estimation of the molecule's characteristics.

| Predicted Property | Value |

|---|---|

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 196.093321 g/mol |

| Monoisotopic Mass | 196.093321 g/mol |

| Topological Polar Surface Area | 42.5 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 167 |

This data is computationally predicted and sourced from PubChem. uni.lu

Applications of 1 Octanesulfonyl Fluoride in Contemporary Chemical Research

SuFEx Click Chemistry Building Block

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful class of click chemistry reactions that has gained significant traction for its reliability and versatility. alfa-chemistry.com Aliphatic sulfonyl fluorides, including 1-octanesulfonyl fluoride, are considered excellent reagents for SuFEx due to their ideal balance of stability and reactivity. enamine.netenamine.net They are generally stable in aqueous conditions but react efficiently with nucleophiles under specific catalytic conditions. enamine.net

The SuFEx reaction allows for the precise and efficient connection of molecular building blocks, making it highly suitable for the synthesis of polymers and advanced materials. alfa-chemistry.com The reaction can be used to form polysulfonates through the polycondensation of bisalkylsulfonyl fluorides with silylated bisphenols. nih.gov This method demonstrates excellent efficiency and tolerance for various functional groups, enabling the creation of diverse polymers. nih.gov

Given that this compound possesses the key reactive sulfonyl fluoride group, it represents a potential monomeric unit for incorporation into such polymer chains, allowing for the introduction of an eight-carbon aliphatic tail. This could be used to tailor the physical properties, such as hydrophobicity and solubility, of the resulting materials.

Table 2: Key Features of SuFEx Click Chemistry

| Feature | Description |

| High Efficiency | Reactions proceed to high yields with minimal byproducts. |

| Broad Scope | Tolerates a wide range of functional groups. |

| Stable Linkage | Forms robust sulfonate or sulfonamide bonds. |

| Mild Conditions | Often proceeds under simple, aqueous-friendly conditions. |

In the fields of chemical biology and medicinal chemistry, sulfonyl fluorides have emerged as valuable tools. claremont.edusigmaaldrich.com Their unique reactivity allows them to act as "warheads" that can form covalent bonds with specific nucleophilic amino acid residues (such as tyrosine, serine, lysine (B10760008), and histidine) in proteins. sigmaaldrich.comnih.govmdpi.com This property makes them ideal for designing chemical probes to study protein function and for developing targeted covalent inhibitors for drug discovery. nih.govmdpi.comrsc.org

A notable example, though involving a longer alkyl chain, is hexadecanesulfonyl fluoride, which has been shown to irreversibly inhibit outer membrane phospholipase A by forming a covalent bond with a catalytic serine residue. enamine.net This case study demonstrates the potential of long-chain aliphatic sulfonyl fluorides to act as specific enzyme inhibitors. The moderate reactivity of these compounds ensures they are stable enough for biological applications yet reactive enough to bind to their intended targets. enamine.netenamine.net This positions this compound as a candidate for similar applications, where its octyl chain could be used to target specific hydrophobic pockets within proteins.

Chemical Biology and Medicinal Chemistry Applications

Covalent Protein Modification

The sulfonyl fluoride moiety is recognized as a privileged warhead in chemical biology for its ability to form stable, covalent bonds with specific amino acid residues on proteins. researchgate.net This characteristic makes this compound and similar compounds valuable tools for covalent protein modification. The reactivity of the sulfonyl fluoride group is balanced, making it stable enough for biological applications while still being reactive enough to form covalent bonds with nucleophilic residues like serine, tyrosine, and lysine within protein binding sites. researchgate.netnih.govresearchgate.net This targeted modification allows researchers to permanently label or inhibit proteins, facilitating studies of their function, structure, and interactions. For instance, a sulfonyl fluoride derivative was successfully used to covalently modify a catalytic lysine residue in the EGFR protein kinase, demonstrating its utility in targeting specific protein functionalities. nih.gov

Development of Protease Inhibitors and Activity-Based Probes

A significant application of sulfonyl fluoride-containing compounds is in the development of protease inhibitors and activity-based probes (ABPs). nih.gov Proteases are a class of enzymes that play crucial roles in numerous biological processes, and their dysregulation is often associated with disease. Sulfonyl fluorides can act as irreversible inhibitors by covalently modifying the active site of proteases, particularly serine proteases. nih.govdocumentsdelivered.com This inhibitory action is the basis for their use in designing therapeutic agents.

Furthermore, by attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to a sulfonyl fluoride scaffold, researchers can create ABPs. nih.gov These probes allow for the detection and profiling of active enzymes in complex biological samples. nih.govdocumentsdelivered.com An alkyne-tagged sulfonyl fluoride, for example, has been used to covalently modify and identify active serine proteases from a complex proteome. nih.gov This approach is invaluable for target identification and validation in drug discovery. rsc.org

Table 1: Examples of Sulfonyl Fluoride-Based Probes and Inhibitors

| Compound Class | Target Enzyme Class | Application |

|---|---|---|

| Alkyne-tagged sulfonyl fluoride | Serine Proteases | Activity-based protein profiling nih.gov |

| UPR1444 (sulfonyl fluoride derivative) | EGFR Kinase | Covalent inhibition nih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | General protease inhibitor researchgate.net |

Radiochemical Labeling Agents (e.g., ¹⁸F radiolabeling)

The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), making it a precursor for positron emission tomography (PET) imaging agents. nih.govnih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of ¹⁸F-labeled radiotracers is a major focus in medicinal chemistry. nih.gov

Sulfonyl fluorides can be utilized in the synthesis of ¹⁸F-labeled prosthetic groups, which are then attached to larger biomolecules like peptides and proteins. nih.gov For example, the synthesis of [¹⁸F]ethenesulfonyl fluoride has been developed for the radiolabeling of biological molecules. nih.gov This strategy allows for the creation of PET tracers that can target specific biological markers, such as cyclooxygenase-2 (COX-2), which is implicated in cancer and inflammation. nih.gov The ability to incorporate ¹⁸F into molecules via the sulfonyl fluoride group opens up avenues for developing novel imaging agents for a wide range of diseases. nih.govresearchgate.netmdpi.com

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The reactivity of the sulfonyl fluoride group makes it a useful tool in bioconjugation, particularly through a type of reaction known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov SuFEx reactions involve the formation of a stable covalent bond between a sulfonyl fluoride and a nucleophile, such as the phenol (B47542) group of a tyrosine residue in a protein. nih.gov

This specific and efficient reaction allows for the precise attachment of molecules to proteins and peptides under mild conditions. nih.gov The SuFEx reaction is considered a "click chemistry" reaction, meaning it is modular, high-yielding, and produces minimal byproducts. nih.gov This makes it an ideal strategy for creating well-defined bioconjugates for various applications, including diagnostics and therapeutics. nih.gov

Late-Stage Drug Functionalization

Late-stage functionalization (LSF) is a strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. rsc.orgwikipedia.org This approach allows for the rapid generation of a library of related compounds (analogs) for structure-activity relationship (SAR) studies. nih.gov The sulfonyl fluoride group can be introduced into drug molecules at a late stage to explore how this modification affects their biological activity. nih.gov

The SuFEx click chemistry approach is particularly well-suited for LSF. nih.gov For example, researchers have converted phenolic compounds in known anticancer drugs to their corresponding arylfluorosulfate derivatives. nih.gov This late-stage modification led to the discovery of compounds with improved anticancer activity. nih.gov The ability to use sulfonyl fluorides for LSF accelerates the drug discovery process by providing a versatile tool for optimizing lead compounds. rsc.orgresearchgate.net

Table 2: Research Findings on Late-Stage Functionalization with Sulfonyl Fluorides

| Original Compound | Modified Functional Group | Observation |

|---|---|---|

| Phenolic anticancer drugs | Arylfluorosulfate | Improved anticancer cell proliferation activities nih.gov |

| Phenolic hydroxyl groups | Arylfluorosulfate | Potential for accelerating discovery of new bioactive compounds rsc.org |

Polymer Chemistry

Synthesis of Polysulfates and Polysulfonates

In the realm of polymer chemistry, this compound can serve as a monomer or a precursor to monomers for the synthesis of polysulfates and polysulfonates. researchgate.net These polymers are known for their toughness and impact resistance, making them potentially useful as engineering plastics. researchgate.net

The synthesis of these polymers can be achieved through the SuFEx reaction, which offers a highly efficient and versatile method for forming the necessary sulfate (B86663) or sulfonate linkages. researchgate.net This "click chemistry" approach is advantageous over traditional methods, which often suffer from side reactions and are less practical for large-scale production. researchgate.net The use of sulfonyl fluorides in this context allows for the creation of a diverse range of polymers with various side chain functionalities, by reacting bifunctional sulfonyl fluorides with bisphenols or other suitable co-monomers. researchgate.net

Surface Coatings and Material Modification

This compound, particularly its perfluorinated form (perfluoro-1-octanesulfonyl fluoride or POSF), serves as a crucial building block for a variety of fluorochemicals utilized in surface treatments and material modifications. nih.govwikipedia.org These derivatives are valued for their ability to impart unique properties to surfaces, primarily due to the presence of multiple carbon-fluorine bonds which result in materials that are both hydrophobic (water-repellent) and lipophobic (oil-repellent). wikipedia.org

The primary application in this area is in the formulation of coatings that control surface tension, static discharge, and adhesion. nih.gov For instance, POSF-derived compounds are used as surfactants and for their repellent properties in various coatings. nih.govwikipedia.org They have been historically used to provide stain and soil repellency for carpets, water repellency for clothing, and fat and oil repellency in food packaging. wikipedia.org The low surface energy imparted by the perfluoroalkyl chains is fundamental to these applications. In the realm of imaging technology, these compounds have been used in coatings for analog and digital imaging films, papers, and printing plates. nih.gov

The modification of surfaces with POSF-derived compounds is typically achieved by applying a formulation containing the fluorochemical. The perfluoroalkyl groups orient themselves at the surface-air interface, creating a microscopic, low-energy barrier that repels liquids and prevents adhesion of dirt and other contaminants.

| Application Area | Function | Underlying Principle | Reference |

| Textiles and Carpets | Stain and soil repellency | Creation of a low surface energy barrier that repels water and oil. | wikipedia.org |

| Food Packaging | Fat and oil resistance | Prevents the absorption of grease, maintaining package integrity. | wikipedia.org |

| Imaging Films/Plates | Surface tension, static, and adhesion control | Acts as a surfactant to ensure uniform coating and performance. | nih.gov |

| General Coatings | Additive for repellency | Imparts hydrophobic and lipophobic properties to various materials. | wikipedia.org |

Self-cleaning Surfaces and Biocompatible Medical Devices

The principles of hydrophobicity derived from fluorochemicals like those synthesized from this compound are foundational to the development of advanced self-cleaning surfaces. Superhydrophobic surfaces, which exhibit extreme water repellency, allow water droplets to roll off easily, picking up and removing dirt particles in the process. nih.gov While research often focuses on creating specific surface micro/nanostructures combined with low-energy coatings, the fluorinated compounds provide the essential low surface energy component. nih.govyoutube.com For example, coatings made from perfluorosilane-coated nanoparticles can create robust self-cleaning surfaces on various materials, including clothes, paper, glass, and steel. youtube.com

In the medical field, biocompatibility is a critical requirement for any material in contact with the body. namsa.comfda.gov Fluorinated polymers have found use in medical device applications due to their chemical inertness and stability. Perfluoro-1-octanesulfonyl fluoride has been specifically mentioned in connection with the manufacture of certain medical devices, such as ethylene (B1197577) tetrafluoroethylene (B6358150) copolymer (ETFE) layers and radio-opaque ETFE production, in-vitro diagnostic medical devices, and CCD color filters. wikipedia.org Fluoropolymers, in general, are considered to have a low risk for biocompatibility when in contact with intact skin. namsa.com Coatings made from fluorinated polyphosphazenes, for example, are explored to improve the biocompatibility and antithrombogenic properties of blood-contacting devices like catheters. nih.gov The stability and low surface energy of these materials help to minimize adverse interactions with biological tissues and fluids. nih.gov

| Application | Role of Fluorinated Compound | Key Property | Example | Reference |

| Self-Cleaning Surfaces | Provides low surface energy to a structured surface | Superhydrophobicity | Water droplets roll off, removing contaminants | nih.govyoutube.com |

| Medical Devices | Component in the manufacture of specific devices and coatings | Biocompatibility, chemical inertness | ETFE layers, antithrombogenic catheter coatings | wikipedia.orgnih.gov |

Oligonucleotide Modification

Introduction of Polyfluoroalkyl Groups into Oligonucleotides via Staudinger Reaction

A significant application of this compound chemistry in contemporary research is in the modification of nucleic acids. Specifically, polyfluoroalkyl groups can be introduced into oligonucleotides to alter their biological and physical properties. researchgate.netnih.gov This modification can enhance the biological stability of oligonucleotide therapeutics, which is crucial for their use in vivo. nih.gov Chemical modification of the internucleotidic phosphate (B84403) group is a common strategy to achieve this, as it can also influence cellular uptake, tissue distribution, and pharmacokinetics. researchgate.netnih.gov

The Staudinger reaction is a versatile method for modifying the internucleotidic phosphate position. semanticscholar.orgresearchgate.net The process involves the reaction of a phosphite (B83602) triester intermediate, formed during standard solid-phase oligonucleotide synthesis, with an electron-deficient organic azide (B81097), such as a sulfonyl azide. researchgate.netnih.govsemanticscholar.org This reaction converts the internucleotidic phosphate into a phosphoramidate (B1195095) moiety. semanticscholar.org By using a perfluoroalkanesulfonyl azide, a perfluoroalkyl group can be appended to the phosphate backbone of the DNA or RNA chain. researchgate.netnih.gov This strategy has been successfully used to create novel oligonucleotides with unique properties imparted by the fluorinated chains. researchgate.netnih.gov Research has shown that these polyfluoro oligonucleotides can form stable duplexes with complementary DNA or RNA strands and can be taken up by cultured human cells without the need for a transfection agent. researchgate.netnih.gov

Synthesis of Novel Oligodeoxyribonucleotides with Internucleotidic Perfluoro-1-octanesulfonyl Phosphoramidate Groups

Detailed synthetic protocols have been developed for creating oligodeoxyribonucleotides that incorporate internucleotidic perfluoro-1-octanesulfonyl phosphoramidate groups. researchgate.netnih.govresearchgate.net The synthesis is performed on a solid support using an automated DNA/RNA synthesizer following the conventional β-cyanoethyl phosphoramidite (B1245037) method. researchgate.netnih.govresearchgate.net

The key modification step replaces the standard oxidation step (typically with aqueous iodine) in a chosen cycle of the synthesis. mdpi.com After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting intermediate dinucleoside phosphite triester is not oxidized. Instead, it is treated with a solution of perfluoro-1-octanesulfonyl azide. researchgate.netnih.gov This triggers the Staudinger reaction on the solid phase, where the azide reacts with the phosphite triester to form the desired N-(perfluoro-1-octanesulfonyl) phosphoramidate linkage. researchgate.netnih.govresearchgate.net The modified group is designed to be stable throughout the subsequent steps of the oligonucleotide synthesis, including acidic detritylation and the final deprotection and cleavage from the solid support using concentrated aqueous ammonia. researchgate.net

This methodology allows for the precise, site-specific incorporation of one or more perfluoro-1-octanesulfonyl phosphoramidate groups within the oligonucleotide sequence. researchgate.netmdpi.com The resulting modified oligonucleotides can then be purified and characterized for use in various biochemical and therapeutic studies. researchgate.netnih.gov

| Synthesis Step | Description | Reagents | Reference |

| 1. Standard Synthesis | Elongation of the oligonucleotide chain on a solid support. | β-cyanoethyl phosphoramidite monomers | researchgate.netnih.govresearchgate.net |

| 2. Phosphite Triester Formation | Coupling of a phosphoramidite monomer to the 5'-hydroxyl group. | Phosphoramidite, activator | researchgate.netnih.gov |

| 3. Staudinger Reaction | The standard oxidation step is skipped and replaced with this reaction. | Perfluoro-1-octanesulfonyl azide | researchgate.netnih.govresearchgate.net |

| 4. Capping | Unreacted 5'-hydroxyl groups are blocked. | Acetic anhydride, 1-methylimidazole | researchgate.net |

| 5. Subsequent Cycles | Steps 1-4 are repeated to achieve the desired sequence length. | N/A | researchgate.net |

| 6. Deprotection and Cleavage | Removal of protecting groups and cleavage from the solid support. | Concentrated aqueous ammonia | researchgate.net |

Environmental Research and Fate of 1 Octanesulfonyl Fluoride and Its Derivatives

Environmental Persistence and Degradation Pathways

The persistence of 1-octanesulfonyl fluoride (B91410) is governed by its resistance to common environmental degradation mechanisms. Its chemical structure, a fully fluorinated eight-carbon chain attached to a sulfonyl fluoride group, imparts significant stability.

The hydrolysis of perfluoroalkyl sulfonyl fluorides, including 1-octanesulfonyl fluoride, is generally slow in aqueous environments under neutral and acidic conditions. industrialchemicals.gov.au The rate of this degradation process is influenced by the length of the perfluorinated carbon chain, with longer chains exhibiting slower hydrolysis rates. industrialchemicals.gov.au While a specific hydrolysis half-life for this compound has not been precisely determined, data from shorter-chain analogues provide insight into its behavior. For instance, perfluorobutanesulfonyl fluoride, a four-carbon homologue, has a reported half-life of 73 hours at a neutral pH of 7 and a temperature of 23°C. industrialchemicals.gov.au It is expected that the eight-carbon this compound would be significantly more stable under similar conditions. industrialchemicals.gov.au

| Compound | Chemical Formula | Conditions | Reported Half-life (t½) |

|---|---|---|---|

| Perfluorobutanesulfonyl fluoride | C₄F₉SO₂F | pH 7, 23°C | 73 hours industrialchemicals.gov.au |

| This compound | C₈F₁₇SO₂F | Neutral pH | Expected to be > 73 hours (slower than C4 analogue) industrialchemicals.gov.au |

In the atmosphere, this compound is highly resistant to degradation by common oxidative processes. industrialchemicals.gov.au It is not expected to react with photochemically-produced hydroxyl radicals (•OH), which are the primary "cleaning agent" of the troposphere. nih.gov Furthermore, the compound is resistant to direct photolysis, meaning it does not readily break down when exposed to sunlight. nih.gov

This resistance to atmospheric degradation contributes to a long atmospheric lifetime, which has been estimated to be approximately 3.7 years. industrialchemicals.gov.au Its properties as a neutral and volatile substance allow it to persist in the atmosphere long enough to be transported over great distances. industrialchemicals.gov.au

| Parameter | Finding | Significance |

|---|---|---|

| Reaction with Hydroxyl Radicals (•OH) | Not an expected or efficient removal mechanism. industrialchemicals.gov.aunih.gov | Resistant to the primary atmospheric oxidant. |

| Direct Photolysis | Not susceptible to degradation by sunlight. industrialchemicals.gov.aunih.gov | Stable in the presence of solar radiation. |

| Estimated Atmospheric Half-life | 3.7 years. industrialchemicals.gov.au | Allows for long-range atmospheric transport. |

The carbon-fluorine bond is extremely strong, making the perfluorinated backbone of this compound and its derivatives highly resistant to microbial degradation. researchgate.net Studies suggest that complete biodegradation of the perfluoroalkyl chain is not a significant environmental fate pathway.

However, biotransformation of substances derived from this compound can and does occur. Research indicates that both vertebrate metabolism and microbial action can transform POSF-based compounds. This transformation typically involves the non-fluorinated parts of the molecules, ultimately cleaving the functional group from the stable perfluorinated chain to yield PFOS. While microorganisms may not be able to break down the C₈F₁₇- core, they play a role in converting precursor compounds into the terminal product, PFOS.

A consensus across numerous environmental studies is that this compound and the vast family of chemical products derived from it are precursors to perfluorooctanesulfonic acid (PFOS). industrialchemicals.gov.auwikipedia.orgag.state.mn.us Through abiotic processes like hydrolysis and biotic transformations, the sulfonyl fluoride moiety and any larger functional groups are eventually cleaved, leaving the highly stable perfluorooctanesulfonate (B1231939) anion. nih.gov

PFOS itself is exceptionally persistent and is not known to undergo any significant further degradation in the environment through hydrolysis, photolysis, or biodegradation. ag.state.mn.us Therefore, this compound is considered a primary source for the widespread environmental contamination by PFOS, which is a terminal degradation product. wikipedia.org

Environmental Transport and Distribution

The physical and chemical properties of this compound, particularly its volatility, play a crucial role in its distribution throughout the global environment.

This compound is a neutral organic compound with a relatively high vapor pressure, making it volatile. industrialchemicals.gov.au This volatility allows it to partition from land and water surfaces into the atmosphere. industrialchemicals.gov.au Once in the atmosphere, its chemical stability allows it to persist for years, enabling it to undergo long-range atmospheric transport. industrialchemicals.gov.auresearchgate.net

This mechanism is a key explanation for the presence of perfluorinated compounds like PFOS in remote ecosystems such as the Arctic, far from any direct sources of production or use. acs.org Volatile precursors, including this compound, are emitted in industrial and consumer regions, travel via atmospheric currents, and are subsequently degraded or deposited in these remote areas, leading to global contamination. acs.orgnih.govresearchgate.net Global fate and transport models confirm that this atmospheric pathway is a significant contributor to the worldwide distribution of PFOS. nih.govresearchgate.net

Reactions on Suspended Aerosol Water Droplets

The atmospheric transport of low-volatility compounds like perfluorooctane (B1214571) sulfonate (PFOS) has been a subject of significant research, as direct atmospheric transport is considered unlikely due to their low Henry's Law Constant. umn.edu A plausible explanation involves the transport and subsequent reaction of more volatile precursors. umn.edu Perfluorooctane sulfonyl fluoride (POSF), a key derivative produced from this compound via electrochemical fluorination, is one such volatile precursor. umn.eduag.state.mn.us

Research has demonstrated that POSF can react with suspended aerosol water droplets, leading to the formation of PFOS. umn.edu This atmospheric hydrolysis is a crucial pathway for the long-range transport and deposition of PFOS in remote regions. umn.eduitrcweb.org The reaction is significantly influenced by the air-water interface of the aerosol droplet. umn.edu This interface allows the volatile POSF molecule to orient itself with its reactive sulfonyl head group at the water's surface and the hydrophobic fluorinated tail extending away from it. umn.edu This orientation is critical for the hydrolysis reaction to occur efficiently. umn.edu Experiments have shown that underwater exposure of POSF results in a markedly lower production of PFOS compared to reactions on aerosolized droplets, underscoring the importance of this surface reaction mechanism. umn.edu Abiotic processes like hydrolysis can transform precursors such as POSF into perfluoroalkane sulfonic acids (PFSAs) like PFOS under ambient environmental conditions. itrcweb.org

Analytical Methodologies for Environmental Monitoring

The monitoring of this compound and its derivatives, such as perfluorooctane sulfonyl fluoride (PFOSF), in various environmental media is critical for understanding their distribution and fate. Due to their persistence and potential for transformation into compounds like PFOS, sensitive and specific analytical methods are required. researchgate.netnih.gov A variety of techniques have been developed for the detection and quantification of these fluorochemicals in matrices such as soil, water, and sludge. researchgate.netrsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of per- and polyfluoroalkyl substances (PFAS), including sulfonyl fluorides and their degradation products. researchgate.neteurofins.com Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. eurofins.comitrcweb.org For complex matrices like soil, derivatization can be employed to enhance detection. A novel method for analyzing trace levels of PFOSF in soil involves chemical derivatization to form the corresponding perfluoroalkane sulfinic acids, which are then quantified by LC-MS/MS. researchgate.net This method has shown high sensitivity, with a detection limit for PFOSF in soil reported at 0.066 ng/g and recoveries between 96-111%. researchgate.net

Other advanced techniques have been applied to characterize fluorine compounds in environmental samples. A combination of µ-X-ray fluorescence (µ-XRF) mapping and fluorine K-edge µ-X-ray absorption near-edge structure (µ-XANES) spectroscopy has been used to visualize and identify organofluorine compounds on the surface of soil and sludge samples. rsc.org This method can detect both point-specific high concentrations and evenly distributed surface coatings of fluorinated contaminants. rsc.org For broader screening, methods that measure total organic fluorine, such as Adsorbable Organic Fluorine (AOF) with Combustion Ion Chromatography (CIC), are available. itrcweb.org

The table below summarizes key analytical methodologies used for the detection of this compound derivatives and related compounds.

| Methodology | Principle | Target Analytes | Environmental Matrix | Reported Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Derivatization-LC-MS/MS | Chemical conversion of analyte followed by separation and mass detection | PFOSF, PFHxSF | Soil | 0.066 ng/g (PFOSF) | researchgate.net |

| Inline SPE-LC-MS/MS | Automated solid-phase extraction coupled with LC-MS/MS | PFOS, PFOA, others | Groundwater, Aqueous Soil Extracts | 2-8 ng/L | geus.dk |

| µ-XRF and µ-XANES | X-ray fluorescence mapping and absorption spectroscopy for elemental and speciation analysis | Organofluorine Compounds | Soil, Sludge | Down to 100 µg/kg fluoride | rsc.org |

| HPLC-Suppressed Conductivity | Chromatographic separation with conductivity detection | PFOS, PFOA, PFBS | Aqueous Samples | 1 mg/L (10 µg/L with SPE) | redalyc.org |

| Ion Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity | Fluoride Ion | Soil, Water, Crops | Not specified | cdc.govnih.gov |

Research on Sustainable Alternatives

Concerns over the environmental persistence, bioaccumulation, and potential toxicity of long-chain per- and polyfluoroalkyl substances (PFAS), including those derived from this compound, have driven significant research into safer and more sustainable alternatives. nih.govitrcweb.org The chemical industry and academic researchers are focusing on two main strategies: developing novel, less hazardous fluorochemicals and creating non-fluorinated substitutes that can match the performance of their fluorinated counterparts. nih.govacs.org

One major area of innovation is in the fundamental production process of fluorochemicals. ox.ac.ukox.ac.uk Traditionally, the synthesis of all fluorochemicals relies on the highly toxic and corrosive gas hydrogen fluoride (HF). ox.ac.uk Recently, chemists have developed groundbreaking methods that bypass the generation of HF gas entirely. ox.ac.ukborntoengineer.com Inspired by the natural biomineralization process that forms teeth and bones, one new method makes fluorochemicals directly from the mineral fluorspar (calcium fluoride, CaF2). ox.ac.uk This is achieved through a mechanochemical process where CaF2 is milled with a potassium phosphate (B84403) salt to create a reactive powdered product, which can then be used to synthesize a wide range of fluorochemicals with high yields. ox.ac.ukborntoengineer.com This approach not only enhances safety but also has the potential to reduce energy consumption and the industry's carbon footprint. ox.ac.ukborntoengineer.com Another novel process uses oxalic acid to extract fluorine compounds from fluorspar under mild, room-temperature conditions, offering a scalable and more eco-friendly production pathway. agchemigroup.eu

In addition to greener manufacturing processes, there is a push to replace long-chain PFAS with alternatives that are less persistent and bioaccumulative. itrcweb.org This includes the use of short-chain PFAS, which are generally eliminated more rapidly from the body and are considered less toxic than the long-chain substances they replace. nih.gov However, concerns remain about the environmental persistence of even these short-chain alternatives. nih.gov

Consequently, there is growing interest in developing completely non-fluorinated alternatives. acs.orgmgmlaw.com Researchers are exploring a wide array of materials to replicate the unique water- and oil-repellent properties of fluorochemicals. mgmlaw.com Promising avenues include materials derived from natural and renewable sources. mgmlaw.com For example, scientists are investigating the use of cellulose (B213188) from tree pulp and compounds derived from seaweed to create sustainable, biodegradable, and low-toxicity alternatives for applications like food packaging and coatings. mgmlaw.com Databases have been developed to catalogue known uses of PFAS and identify potential non-fluorinated alternatives, highlighting that for many applications, viable substitutes are already available. acs.orgacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。